2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H17ClN2O3S and its molecular weight is 268.76 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-malarial Activity
Research on piperazine derivatives, including structures similar to 2-Chloro-1-(4-(methylsulfonyl)piperazin-1-yl)butan-1-one, has indicated their potential as anti-malarial agents. Studies have shown that certain piperazine derivatives exhibit anti-malarial activity, highlighting the importance of the piperazine moiety and its substitutions for generating this activity (Cunico et al., 2009).
Catalysis and Synthesis
Piperazine-based compounds are also explored for their catalytic activities. For instance, silica-coated magnetic nanoparticles modified with piperazine derivatives have been synthesized and shown to catalyze the preparation of certain organic compounds efficiently (Pourghasemi Lati et al., 2018). This demonstrates the utility of such compounds in facilitating chemical reactions, potentially offering environmentally friendly and efficient synthetic routes.
Antimicrobial and Antitubercular Agents
The application extends to the development of antimicrobial and antitubercular agents. Compounds containing the piperazine structure have been evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results as potent antitubercular agents (Jallapally et al., 2014). This suggests the potential of piperazine derivatives in addressing infectious diseases, particularly tuberculosis.
Serotonin Receptor Ligands
Moreover, piperazinyl derivatives have been identified with high binding affinities for serotonin receptors, such as 5-HT(6), indicating their potential as neurological and psychiatric disorder treatments (Park et al., 2011). The modulation of serotonin receptors through these compounds could provide new avenues for treating conditions like depression, anxiety, and schizophrenia.
Supramolecular Chemistry
In supramolecular chemistry, the structural and bonding characteristics of piperazine derivatives have been studied, providing insights into hydrogen bond and π···π interactions. These studies contribute to the understanding of molecular assemblies and could inform the design of new materials or molecular devices (Prabhuswamy et al., 2017).
Properties
IUPAC Name |
2-chloro-1-(4-methylsulfonylpiperazin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O3S/c1-3-8(10)9(13)11-4-6-12(7-5-11)16(2,14)15/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTFIPMRQQZQHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)S(=O)(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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